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molecular formula C7H14N2O B3345278 2-Propanone, 1-(1-piperazinyl)- CAS No. 103175-72-0

2-Propanone, 1-(1-piperazinyl)-

Cat. No. B3345278
M. Wt: 142.2 g/mol
InChI Key: LWAQMFOMLLTHKZ-UHFFFAOYSA-N
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Patent
US07989460B2

Procedure details

10% Palladium-on-charcoal catalyst (0.3 g) was added to a solution of benzyl 4-(acetylmethyl)-1-piperazinecarboxylate (3.7 g) in ethanol (45 ml). The reaction mixture was stirred under hydrogen at 3 atmospheres pressure for 1.5 hours. The catalyst was removed by filtration and the solvent removed from the filtrate by evaporation. The residue was purified by flash chromatography using dichloromethane/methanol saturated with ammonia (3.5 M) (97/3). Evaporation of the solvent gave 1-(acetylmethyl)piperazine (1.5 g, 80%) as a yellow oil.
Name
benzyl 4-(acetylmethyl)-1-piperazinecarboxylate
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][N:5]1[CH2:10][CH2:9][N:8](C(OCC2C=CC=CC=2)=O)[CH2:7][CH2:6]1)(=[O:3])[CH3:2]>[Pd].C(O)C>[C:1]([CH2:4][N:5]1[CH2:10][CH2:9][NH:8][CH2:7][CH2:6]1)(=[O:3])[CH3:2]

Inputs

Step One
Name
benzyl 4-(acetylmethyl)-1-piperazinecarboxylate
Quantity
3.7 g
Type
reactant
Smiles
C(C)(=O)CN1CCN(CC1)C(=O)OCC1=CC=CC=C1
Name
Quantity
0.3 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
45 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred under hydrogen at 3 atmospheres pressure for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent removed from the filtrate by evaporation
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)(=O)CN1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 78.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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